6-Dehydrocortisol Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLNNRNWOGKRPL-JZYPGELDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Synthesis Methods for 6-Dehydrocortisol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early synthetic strategies employed for the preparation of 6-Dehydrocortisol Acetate (also known as Δ⁶-Hydrocortisone Acetate), a significant corticosteroid with anti-inflammatory properties. The document delves into the foundational chemical transformations that enabled the introduction of a double bond at the C6-C7 position of the cortisol steroid nucleus. The core methodologies discussed include chemical dehydrogenation using quinones, allylic oxidation with selenium dioxide, and the classical approach of bromination followed by dehydrobromination. This guide aims to furnish researchers and drug development professionals with a detailed understanding of the historical context and the chemical principles that underpinned the synthesis of this important steroid derivative.

Introduction: The Quest for Modified Corticosteroids

The mid-20th century witnessed a surge in research focused on modifying the structure of natural corticosteroids to enhance their therapeutic properties and mitigate side effects. The introduction of a double bond in the steroid nucleus was a key strategy in this endeavor. This compound, with its C6-C7 unsaturation, emerged as a compound of interest for its potential anti-inflammatory activity. This guide revisits the seminal synthetic methods that were pivotal in the early exploration of this and other related Δ⁶-corticosteroids.

The primary challenge in the synthesis of this compound from readily available precursors like Hydrocortisone Acetate lies in the selective introduction of the C6-C7 double bond in the presence of other reactive functional groups within the steroid framework. The early synthetic chemists devised several ingenious methods to achieve this transformation, each with its own set of advantages and limitations.

Key Synthetic Strategies

The early synthesis of this compound primarily revolved around three distinct chemical approaches. The following sections will provide a detailed exposition of each methodology, including the underlying chemical principles, representative experimental protocols, and a discussion of their practical implications.

Dehydrogenation with Quinones: The Chloranil Method

One of the prominent early methods for introducing unsaturation in Δ⁴-3-keto steroids was through dehydrogenation using high-potential quinones, with 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) being a particularly effective reagent.[1] The reaction proceeds through a hydride abstraction mechanism, leading to the formation of the corresponding Δ⁴,⁶-diene system.

Causality of Experimental Choices: The choice of a high-potential quinone like chloranil is critical as it possesses a sufficiently high oxidation potential to remove two hydrogen atoms from the steroid's A and B rings. The reaction is typically carried out in an inert, high-boiling solvent to facilitate the reaction, which often requires elevated temperatures. An acidic catalyst is sometimes employed to promote the enolization of the 3-keto group, which is a key step in the dehydrogenation mechanism.

Experimental Protocol: Dehydrogenation of Hydrocortisone Acetate with Chloranil

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a solution of Hydrocortisone Acetate (1 equivalent) in a suitable inert solvent such as tert-butanol or xylene is prepared.

-

Addition of Dehydrogenating Agent: Chloranil (1.1 to 1.5 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere for a period of 8 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated tetrachlorohydroquinone is removed by filtration. The filtrate is then washed successively with a dilute aqueous solution of sodium hydroxide to remove any remaining acidic impurities, followed by washing with water until neutral. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield this compound.

Data Summary: Dehydrogenation with Chloranil

| Parameter | Value | Reference |

| Starting Material | Hydrocortisone Acetate | N/A |

| Reagent | Chloranil | [1] |

| Solvent | tert-Butanol or Xylene | N/A |

| Temperature | Reflux | N/A |

| Typical Yield | Moderate to Good | N/A |

Logical Relationship Diagram: Chloranil Dehydrogenation

Caption: Dehydrogenation of Hydrocortisone Acetate using Chloranil.

Allylic Oxidation with Selenium Dioxide

Selenium dioxide (SeO₂) is a well-known reagent for the allylic oxidation of olefins. In the context of steroid chemistry, it was employed for the introduction of a double bond at the C1-C2 position (Δ¹-dehydrogenation) and could also be applied for the synthesis of Δ⁶-derivatives. The reaction with Δ⁴-3-keto steroids can lead to the formation of the corresponding Δ⁴,⁶-dien-3-one system.

Causality of Experimental Choices: Selenium dioxide acts as an oxidizing agent, and the reaction mechanism is believed to involve an ene reaction followed by a[2][3]-sigmatropic rearrangement and subsequent elimination. The choice of solvent is crucial, with tertiary alcohols like tert-butanol often being used to prevent side reactions. An acidic co-catalyst, such as acetic acid, is typically added to facilitate the reaction. The use of mercury as a co-catalyst has also been reported to improve yields in some dehydrogenation reactions with selenium dioxide.[4]

Experimental Protocol: Dehydrogenation of Hydrocortisone Acetate with Selenium Dioxide

-

Preparation of the Reaction Mixture: A solution of Hydrocortisone Acetate (1 equivalent) is prepared in a mixture of a suitable solvent, such as tertiary amyl alcohol, and glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Addition of Oxidizing Agent: A solution of selenium dioxide (approximately 0.5 to 1.0 equivalents) in the same solvent is added dropwise to the refluxing solution of the steroid.

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours (e.g., 14 hours).[4] The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the precipitated elemental selenium is removed by filtration. The filtrate is then diluted with an organic solvent like ethyl acetate and washed with an aqueous solution of ammonium sulfide (to remove residual selenium compounds) and sodium carbonate solution, followed by water. The organic layer is dried and concentrated. The crude product is purified by crystallization or column chromatography to afford this compound.

Data Summary: Dehydrogenation with Selenium Dioxide

| Parameter | Value | Reference |

| Starting Material | Hydrocortisone Acetate | N/A |

| Reagent | Selenium Dioxide | [4] |

| Solvent | Tertiary Amyl Alcohol, Acetic Acid | [4] |

| Temperature | Reflux | [4] |

| Typical Yield | Variable | [4] |

Experimental Workflow: Selenium Dioxide Dehydrogenation

Caption: Workflow for SeO₂ dehydrogenation of Hydrocortisone Acetate.

Bromination and Dehydrobromination

A classical and widely applicable method for introducing unsaturation into organic molecules is through a two-step process of halogenation followed by dehydrohalogenation. In the context of steroid synthesis, this typically involves the selective bromination at a position adjacent to a carbonyl group, followed by elimination of hydrogen bromide using a base to form a double bond. For the synthesis of this compound, this would involve the bromination of Hydrocortisone Acetate at the C6 position, followed by dehydrobromination.

Causality of Experimental Choices: The bromination of the enol or enolate of the Δ⁴-3-keto system of Hydrocortisone Acetate can be directed to the C6 position under specific conditions. The subsequent dehydrobromination is typically achieved by treatment with a non-nucleophilic base, such as collidine or pyridine, at elevated temperatures. The choice of base and solvent is critical to favor the elimination reaction over potential substitution reactions.

Experimental Protocol: Synthesis via Bromination-Dehydrobromination

-

Step 1: Bromination of Hydrocortisone Acetate

-

Enolization: Hydrocortisone Acetate is dissolved in a suitable solvent like acetic acid.

-

Brominating Agent: A solution of bromine in acetic acid is added dropwise to the steroid solution at a controlled temperature. The reaction is often carried out in the presence of a catalytic amount of HBr to facilitate the reaction.

-

Isolation of the Bromo-intermediate: After the reaction is complete, the product, 6-bromohydrocortisone acetate, is typically precipitated by the addition of water and collected by filtration.

-

-

Step 2: Dehydrobromination of 6-Bromohydrocortisone Acetate

-

Reaction Setup: The crude 6-bromohydrocortisone acetate is dissolved in a high-boiling basic solvent, such as collidine or lutidine.

-

Elimination Reaction: The solution is heated to reflux for a specified period to effect the elimination of HBr.

-

Work-up and Purification: The reaction mixture is cooled and then poured into a dilute acid solution to neutralize the basic solvent. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is washed, dried, and concentrated. The resulting crude this compound is then purified by chromatography or recrystallization.

-

Data Summary: Bromination-Dehydrobromination Route

| Step | Reagents | Solvent | Temperature | Typical Yield | Reference |

| Bromination | Bromine, Acetic Acid | Acetic Acid | Room Temp. | Good | [5] |

| Dehydrobromination | N/A | Collidine or Lutidine | Reflux | Moderate | [5] |

Synthetic Pathway: Bromination-Dehydrobromination

Caption: Two-step synthesis via bromination and dehydrobromination.

Conclusion

The early synthetic methods for this compound laid the groundwork for the development of a vast array of modified corticosteroids with enhanced therapeutic profiles. The chemical ingenuity demonstrated in the application of dehydrogenation with quinones, allylic oxidation, and bromination-dehydrobromination sequences highlights the resourcefulness of medicinal chemists in an era that predated many modern synthetic techniques. While these early methods may have been superseded by more efficient and selective modern approaches, a thorough understanding of these foundational syntheses remains invaluable for researchers in the field of steroid chemistry and drug development. This historical perspective not only provides a rich context for the evolution of steroid synthesis but also continues to offer insights into the fundamental reactivity of these complex and vital molecules.

References

- Process for the manufacture of steroid dehydrogenation products. US Patent 2,900,398, issued August 18, 1959.

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules. 2020;25(9):2192. URL: [Link]

-

Bromination of steroidal 3-keto-4,6-diene. Journal of Chemical Research. 2005;2005(1):58-60. URL: [Link]

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. National Center for Biotechnology Information. URL: [Link]

-

The Stereochemistry of Dehydrogenation of delta-4-3-keto Steroids by Chloranil. The Journal of Organic Chemistry. 1970;35(4):1126-1129. URL: [Link]

Sources

- 1. The stereochemistry of dehydrogenation of delta-4-3-keto steroids by chloranil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US2900398A - Process for the manufacture of steroid dehydrogenation products - Google Patents [patents.google.com]

- 5. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of 6-Dehydrocortisol Acetate

Introduction

Physicochemical Properties

A foundational step in the characterization of any compound is the confirmation of its basic physicochemical properties. For 6-Dehydrocortisol Acetate, these are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21940-45-4 | [1][2] |

| Molecular Formula | C23H30O6 | [1][2] |

| Molecular Weight | 402.48 g/mol | [1] |

| Synonyms | Δ6-Cortisol Acetate, ∆6-Cortisol 21-Acetate | [1] |

Analytical Characterization Workflow

A systematic approach to the analytical characterization of this compound is crucial. The following workflow outlines the key techniques that should be employed to confirm the identity, purity, and structure of the molecule.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this compound are not widely published, its structure allows for the prediction of key proton (¹H) and carbon-¹³ (¹³C) signals based on the known spectra of hydrocortisone and cortisone.[3]

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: The introduction of the double bond at the C6-C7 position is the key difference from hydrocortisone. This will result in new signals in the vinyl region of the spectrum (typically 5.0-7.0 ppm).

-

Steroid Backbone: A complex series of multiplets in the aliphatic region (0.5-3.0 ppm) corresponding to the protons of the steroid nucleus.

-

C21 Methylene Protons: A pair of doublets due to the methylene protons adjacent to the acetate group, likely in the 4.0-5.0 ppm range.

-

Acetate Methyl Protons: A sharp singlet around 2.1 ppm corresponding to the three protons of the acetate group.

-

Methyl Protons: Singlets for the C18 and C19 methyl groups, typically found at the high-field end of the steroid multiplet region.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure. Two-dimensional NMR experiments such as COSY and HSQC should be performed for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the accurate mass.

Expected Mass Spectrometric Data:

-

Molecular Ion: The expected monoisotopic mass of C₂₃H₃₀O₆ is 402.2042 g/mol .[4] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 403.2115.[4]

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of the acetate group, water, and fragmentation of the steroid rings.

Experimental Protocol for LC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any impurities.

-

Mass Spectrometric Analysis: Acquire data in both full scan mode to detect the molecular ion and in MS/MS mode to obtain fragmentation data.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O Stretch: Multiple sharp, strong bands between 1600-1800 cm⁻¹ for the ketone and ester carbonyl groups. The conjugated ketone at C3 will appear at a lower wavenumber than the C20 ketone. The acetate carbonyl will also have a distinct absorption.

-

C=C Stretch: A band in the 1600-1670 cm⁻¹ region due to the double bonds in the steroid rings.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the hydroxyl and ester groups.

Experimental Protocol for FTIR:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for its quantification. A robust, stability-indicating HPLC method is essential for quality control.[5]

Proposed HPLC Method:

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 242 nm (based on hydrocortisone acetate) |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Method Validation:

-

System Suitability: Inject a standard solution multiple times to ensure the precision of the system (RSD of peak area and retention time < 2%).

-

Specificity: Analyze a blank, a placebo (if in a formulation), the analyte, and a mixture to demonstrate that there is no interference at the retention time of the analyte.

-

Linearity: Prepare a series of standard solutions at different concentrations and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample matrix at different concentration levels.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

-

Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to evaluate the method's reliability.

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the readily available hydrocortisone. The key transformation is the introduction of a double bond at the C6-C7 position.

Caption: Proposed synthesis of this compound from hydrocortisone.

General Synthetic Procedure:

-

Acetylation of Hydrocortisone: Protect the C21 hydroxyl group of hydrocortisone as an acetate ester. This can be achieved by reacting hydrocortisone with acetic anhydride in the presence of a base like pyridine.

-

Dehydrogenation: Introduce the double bond at the C6-C7 position of hydrocortisone acetate. This is a common transformation in steroid chemistry and can be accomplished using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil.

-

Purification: The crude product should be purified using column chromatography on silica gel to isolate this compound from any starting material, by-products, or reagents. The purity of the final product should be confirmed by HPLC and its identity verified by NMR and MS.

Biological Characterization

This compound is expected to exhibit anti-inflammatory properties by acting as a glucocorticoid receptor (GR) agonist, similar to hydrocortisone acetate.[2] The following assays are fundamental for characterizing its biological activity.

Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the cytosolic glucocorticoid receptor.[6]

Caption: Glucocorticoid receptor signaling pathway.

In Vitro Assays

1. Glucocorticoid Receptor Binding Assay:

This assay determines the affinity of this compound for the glucocorticoid receptor.[7]

Protocol:

-

Receptor Source: Use either purified recombinant human GR or cell lysates from cells overexpressing GR.

-

Radioligand: Use a radiolabeled GR ligand, such as [³H]-dexamethasone, at a fixed concentration.

-

Competition: Incubate the receptor and radioligand with increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound from the unbound radioligand (e.g., using filtration).

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

2. Reporter Gene Assay for Transcriptional Activation:

This assay measures the ability of this compound to activate gene transcription through the GR.[8]

Protocol:

-

Cell Line: Use a cell line that has been transiently or stably transfected with a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: Treat the cells with increasing concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme.

-

Data Analysis: Plot the reporter activity as a function of the concentration of this compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

In Vivo Model of Skin Inflammation

An in vivo model is essential to assess the anti-inflammatory efficacy of this compound in a physiological context. A common model is chemically induced skin inflammation in mice.[9]

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Induction of Inflammation: Apply a topical irritant, such as phorbol 12-myristate 13-acetate (PMA) or imiquimod, to the ears of the mice to induce inflammation, characterized by redness, swelling, and immune cell infiltration.[9]

-

Treatment: Topically apply a vehicle control, a positive control (e.g., hydrocortisone acetate), and different concentrations of this compound to the inflamed ears.

-

Assessment of Inflammation:

-

Macroscopic Evaluation: Measure ear thickness and score the erythema at various time points after treatment.

-

Histological Analysis: At the end of the study, collect the ear tissue, fix it in formalin, and process it for histology. Stain sections with hematoxylin and eosin (H&E) to assess the inflammatory infiltrate and epidermal thickness.

-

Biochemical Markers: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

-

Data Analysis: Compare the effects of this compound treatment to the vehicle and positive controls to determine its anti-inflammatory efficacy.

Expected Metabolism

The metabolism of this compound is anticipated to follow the general pathways of other corticosteroids. The primary site of metabolism is the liver, where it will likely undergo reduction of the A-ring and the C20 ketone, as well as hydroxylation. The presence of the C6-C7 double bond may influence the rate and products of metabolism compared to hydrocortisone. The acetate ester at C21 is expected to be readily hydrolyzed by esterases in the body to release the active cortisol derivative.

Conclusion

The initial characterization of this compound requires a multi-faceted approach encompassing detailed analytical chemistry and a suite of biological assays. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By employing the described methodologies and drawing upon the extensive knowledge of related corticosteroids, researchers can effectively elucidate the physicochemical properties, purity, structure, and biological activity of this compound, thereby paving the way for its potential applications in research and drug development.

References

-

Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

- Filip, R., et al. (2020). Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. Journal of the Endocrine Society, 4(12), bvaa160.

-

What is the mechanism of Hydrocortisone Acetate? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]

- Bharti, A., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical and Experimental Research, 13(1), 28-35.

-

Dermal Models | Skin inflammation | CRO Services - Oncodesign Services. (n.d.). Retrieved January 12, 2026, from [Link]

-

Metabolism of adrenal steroids - UpToDate. (n.d.). Retrieved January 12, 2026, from [Link]

- In Vitro Release Testing (IVRT) of Topical Hydrocortisone Acetate Creams: A Novel Approach Using Positive and Negative Controls. (2020). AAPS PharmSciTech, 21(2), 59.

- Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. (2014). Journal of Analytical Methods in Chemistry, 2014, 837183.

-

Analysis of Cortisone Acetate Tablets by Nexera UC SFC System - Shimadzu. (n.d.). Retrieved January 12, 2026, from [Link]

- In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. (1998). Arzneimittelforschung, 48(5), 453-458.

-

Pharmacology of corticosteroids - Deranged Physiology. (2023, December 21). Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002802) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hydrocortisone acetate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Cortisone acetate? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]

- Validation of a New RP-HPLC Method for Determination of Hydrocortisone Acetate Complexed with HPβCD in a Oral Liquid Pharmaceutical Preparation. (2017). Journal of Analytical & Pharmaceutical Research, 6(3).

- Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry. (2017). Journal of Mass Spectrometry, 52(11), 721-728.

- Separation and identification of corticosterone metabolites by liquid chromatography–electrospray ionization mass spectrometry. (2000).

- A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. (2014). The Journal of Clinical Endocrinology & Metabolism, 99(8), 2735-2743.

- The effects of selected inhibitors on human fetal adrenal steroidogenesis differs under basal and ACTH-stimulated conditions. (2021). Reproductive Biology and Endocrinology, 19(1), 10.

- [Hydrocortisone Acetate Reference Standard (Control 961) of National Institute of Health Sciences]. (1997). Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku, (115), 196-198.

-

This compound (C23H30O6) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

-

6-DEHYDROCORTISOL - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]

- Microbiological Transformations of Steroids. VI. Preparation of 11α-Hydroxy-6-dehydroprogesterone. (1952). Journal of the American Chemical Society, 74(23), 5933-5936.

- Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. (2025, January 6). Environmental Toxicology and Chemistry.

- Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. (2011). Current Medicinal Chemistry, 18(10), 1428-1455.

-

11-Dehydrocorticosterone acetate | C23H30O5 | CID 102006 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

- Computational and Biological Comparisons of Plant Steroids as Modulators of Inflammation through Interacting with Glucocorticoid Receptor. (2019). Oxidative Medicine and Cellular Longevity, 2019, 8923893.

-

Synthesis of steroid hormones - YouTube. (2019, June 13). Retrieved January 12, 2026, from [Link]

- Anti-inflammatory effects of oral prednisolone at stable state in people treated with mepolizumab: a proteomic and bulk transcriptomics analysis. (2024). medRxiv.

-

Deoxycorticosterone acetate | C23H32O4 | CID 5952 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

- Corticosteroid effects on cell signalling. (2006).

-

Hydrocortisone Acetate - Japanese Pharmacopoeia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hydrocortisone - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

6-Dehydro Prednisolone | C21H26O5 | CID 224451 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. usbio.net [usbio.net]

- 3. hmdb.ca [hmdb.ca]

- 4. PubChemLite - this compound (C23H30O6) [pubchemlite.lcsb.uni.lu]

- 5. archives.ijper.org [archives.ijper.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dermal Models | Skin inflammation | CRO Services [oncodesign-services.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 6-Dehydrocortisol Acetate

Foreword: The Analytical Imperative for Corticosteroid Characterization

In the landscape of pharmaceutical development and manufacturing, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their related compounds are paramount. 6-Dehydrocortisol Acetate, a key derivative and potential impurity of hydrocortisone, presents a unique analytical challenge due to its complex steroidal scaffold and multiple functional groups.[1][2] This guide provides a comprehensive, field-proven framework for interpreting the spectroscopic data of this compound, moving beyond rote procedural descriptions to explain the causal reasoning behind analytical choices. Our objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to confidently identify and characterize this compound, ensuring the safety and efficacy of pharmaceutical products. The methodologies described herein are designed as self-validating systems, grounded in established scientific principles and regulatory expectations.

Molecular & Structural Overview

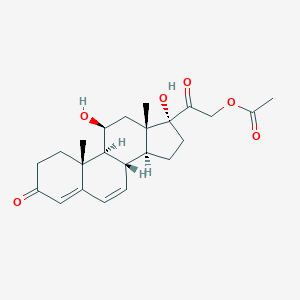

This compound, systematically named (11β)-21-(Acetyloxy)-11,17-dihydroxy-pregna-4,6-diene-3,20-dione, is a corticosteroid distinguished by an additional degree of unsaturation in the B-ring of its steroidal nucleus compared to hydrocortisone acetate.[3] This structural modification—a conjugated double bond system across C4-C5 and C6-C7—is the primary determinant of its unique spectroscopic properties.

The rigorous confirmation of this structure relies on a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the molecular puzzle.

Caption: Chemical Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the precise arrangement of protons, confirming the steroidal backbone, and identifying key functional groups. The spectrum's complexity requires a systematic approach to interpretation.

Causality of ¹H NMR Spectral Features

The chemical shifts and coupling patterns are dictated by the electronic environment of each proton. For this compound, the key diagnostic regions are the olefinic, carbinol, and methyl regions. The extended conjugation of the 4,6-diene-3-one system deshields the vinylic protons at C4, C6, and C7, shifting them significantly downfield compared to a simple enone.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (COSY) |

| H-4 | 6.0 - 6.2 | Singlet (s) | C6-H |

| H-6 | 6.2 - 6.4 | Doublet of doublets (dd) | C7-H |

| H-7 | 5.8 - 6.0 | Doublet (d) | C6-H, C8-H |

| H-11 | ~4.5 | Broad Multiplet | C9-H, C12-H |

| H-21 | 4.6 - 5.2 | AB quartet or two doublets (d) | - |

| Acetate CH₃ | ~2.1 | Singlet (s) | - |

| C-19 CH₃ | ~1.4 | Singlet (s) | - |

| C-18 CH₃ | ~0.9 | Singlet (s) | - |

Note: Predicted values are based on analogous corticosteroid structures. Actual shifts are solvent-dependent.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound reference standard or sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for poorly soluble samples and will reveal exchangeable protons (e.g., -OH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion.

-

Set acquisition parameters: spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to TMS.

Workflow for ¹H NMR Interpretation

Caption: Stepwise workflow for ¹H NMR spectral interpretation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of non-equivalent carbons and identifying key quaternary carbons and carbonyl groups that are silent in the proton spectrum.

Causality of ¹³C NMR Spectral Features

The chemical shifts of the 23 unique carbons in this compound are determined by their hybridization and proximity to electronegative atoms (oxygen). The C3, C20, and acetate carbonyl carbons are the most deshielded, appearing far downfield. The four sp² carbons of the dienone system (C4, C5, C6, C7) are also found in the downfield region, clearly distinct from the sp³ carbons of the steroidal core.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Ketone) | 185 - 187 |

| C-20 (Ketone) | 205 - 210 |

| Acetate C=O | 170 - 172 |

| C-5 | 138 - 142 |

| C-4, C-6, C-7 | 120 - 165 (complex region) |

| C-11, C-17 (bear -OH) | 68 - 92 |

| C-21 | 65 - 70 |

| Acetate CH₃ | 20 - 22 |

| C-18, C-19 | 16 - 25 |

Note: Predictions are based on known steroid data. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5][6]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition:

-

Use a high-field spectrometer with a broadband probe.

-

Acquire a proton-decoupled spectrum to produce sharp singlets for each carbon.

-

Set a wide spectral width (~220 ppm) to encompass all carbon signals.

-

A longer acquisition time and a greater number of scans are required (several hundred to thousands) compared to ¹H NMR.

-

-

DEPT Experiments: Perform DEPT-135 and DEPT-90 experiments. DEPT-135 shows CH and CH₃ signals as positive and CH₂ signals as negative. DEPT-90 shows only CH signals. This is a self-validating system for assigning carbon types.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

Causality of IR Absorption Bands

The position of a vibrational band is determined by the bond strength and the masses of the connected atoms. For this compound, the most informative region is 1500-4000 cm⁻¹. The C=O stretching frequencies are particularly diagnostic: conjugation with the C=C bonds lowers the vibrational frequency (energy) of the C3 ketone compared to the saturated C20 ketone and the C21 ester carbonyl.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3500 | O-H (hydroxyl) | Stretching (broad) |

| ~1750 | C=O (acetate ester) | Stretching |

| ~1710 | C=O (C-20 ketone) | Stretching |

| ~1660 | C=O (C-3 α,β,γ,δ-unsaturated ketone) | Stretching |

| 1600 - 1640 | C=C (conjugated alkene) | Stretching |

| 1230 - 1250 | C-O (acetate ester) | Stretching |

Note: These frequencies are consistent with values observed for similar corticosteroids like prednisolone.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecular structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence.

Causality of Mass Spectral Fragmentation

In the mass spectrometer, the molecule is ionized (e.g., by protonation to form [M+H]⁺ in ESI) and then fragmented. Fragmentation occurs at the weakest bonds and results in stable ions. For this compound, characteristic losses include the C17 side chain, water from the hydroxyl groups, and acetic acid from the acetate ester.

Expected Mass Spectrometry Data

| m/z Value | Ion Identity | Interpretation |

| 403.2115 | [M+H]⁺ | Protonated molecular ion (confirms MW of 402.2042 Da)[10] |

| 385.2014 | [M+H - H₂O]⁺ | Loss of water from C11-OH or C17-OH |

| 343.1802 | [M+H - CH₃COOH]⁺ | Loss of acetic acid from the acetate group |

| 325.1696 | [M+H - H₂O - CH₃COOH]⁺ | Sequential loss of water and acetic acid |

| 313.1696 | [M+H - C₂H₅O₃]⁺ | Cleavage of the C17 side chain (loss of CH₂OAc and OH) |

Note: m/z values are for the monoisotopic mass and are best confirmed with HRMS.

Experimental Protocol: LC-MS (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system to separate it from any impurities before it enters the mass spectrometer. This is a critical step in impurity profiling.

-

Ionization: Introduce the sample into an Electrospray Ionization (ESI) source, typically in positive ion mode to generate [M+H]⁺ ions.

-

Mass Analysis:

-

Acquire a full scan MS spectrum to identify the molecular ion.

-

Perform a tandem MS (MS/MS) experiment: isolate the precursor ion (m/z 403.2) and fragment it using collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis: Compare the accurate mass of the molecular ion and the fragmentation pattern to the expected values to confirm the structure.

Major Fragmentation Pathways

Caption: Key fragmentation pathways for this compound in ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, robust technique primarily used for quantitative analysis and for confirming the nature of the chromophore within the molecule.

Causality of UV Absorption

The absorption of UV light by this compound is due to electronic transitions (π → π*) within its conjugated π-system. The 4,6-diene-3-one system constitutes an extended chromophore, which absorbs light at a longer wavelength (lower energy) than the simple 4-ene-3-one system of hydrocortisone. This bathochromic shift is a key identifying feature. The λmax for similar dienone steroids is typically in the 280-290 nm range, distinct from the ~242 nm absorbance of a simple enone chromophore.[11][12]

Expected UV-Vis Data

| Solvent | Predicted λmax (nm) |

| Methanol or Ethanol | 280 - 290 |

Experimental Protocol: Quantitative UV-Vis

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a UV-transparent solvent (e.g., methanol).

-

Calibration Curve: Create a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2 to 20 µg/mL).

-

Sample Preparation: Prepare the unknown sample in the same solvent, ensuring its concentration falls within the calibration range.

-

Spectrum Acquisition:

-

Use a calibrated dual-beam spectrophotometer.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard and the sample at the predetermined λmax.

-

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the unknown sample based on its absorbance. This protocol adheres to the Beer-Lambert Law.

Integrated Analytical Workflow and Conclusion

The true power of spectroscopic analysis lies in the synergistic integration of these techniques. No single method provides a complete picture, but together they offer an undeniable confirmation of structure and purity.

Caption: Integrated workflow for spectroscopic characterization.

This integrated approach is fundamental to developing robust, stability-indicating analytical methods required by regulatory agencies.[13][14][15] By understanding the causal links between molecular structure and spectroscopic output, scientists can move from simple data collection to insightful interpretation, ensuring the quality and integrity of pharmaceutical products.

References

- MDPI. (n.d.). Cortisone Analysis by FTIR Spectroscopy: In Vitro Study.

- Daicel Pharma Standards. (n.d.). This compound.

- United States Biological. (n.d.). This compound CAS 21940-45-4.

-

ResearchGate. (n.d.). FT-IR spectra of pure prednisolone and prednisolone loaded MS samples. Retrieved from [Link]

- Ryan, J. A., Cali, L. J., & McGonigle, E. (1971). The determination of dexamethasone and prednisolone esters by infrared spectroscopy with long-path cells. Analytica Chimica Acta, 54(1), 105–112.

- IEEE Xplore. (n.d.). Application of surface-enhanced infrared spectroscopy for steroids analysis.

-

PubMed. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Delta 6,7 Cortisone Acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Hydrocortisone-impurities. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002802). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C23H30O6). Retrieved from [Link]

-

SynZeal. (n.d.). Hydrocortisone Impurities. Retrieved from [Link]

-

PubChem. (n.d.). 6-Dehydrodeoxycorticosterone acetate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Prednisone. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 21940-45-4. Retrieved from [Link]

-

SynThink. (n.d.). Cortisone Acetate EP Impurities & Related Compounds. Retrieved from [Link]

-

GSRS. (n.d.). 6-DEHYDROCORTISOL. Retrieved from [Link]

-

ResearchGate. (2025). Colorimetric method for determination of corticosteroids by UV Visible Spectroscopy and its application to Ayurvedic formulations. Retrieved from [Link]

-

SID. (n.d.). Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. Retrieved from [Link]

-

PubChem. (n.d.). Hydrocortisone Acetate. Retrieved from [Link]

-

ResearchGate. (2015). Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient.... Retrieved from [Link]

-

PubMed. (2015). Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate.... Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of UV-VIS Spectrophotometric Method for Estimation of Methylprednisolone from Dissolution Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Determination of Prednisolone by Derivative UV Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Deoxycorticosterone acetate. Retrieved from [Link]

-

PubMed Central. (n.d.). Stress degradation studies and development of stability-indicating TLC-densitometry method.... Retrieved from [Link]

-

Scirp.org. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations.... Retrieved from [Link]

-

Analyst (RSC Publishing). (1999). Kinetic spectrophotometric determination of hydrocortisone acetate in a pharmaceutical preparation.... Retrieved from [Link]

Sources

- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Cortisone acetate(50-04-4) 13C NMR spectrum [chemicalbook.com]

- 6. CORTISONE(53-06-5) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. The determination of dexamethasone and prednisolone esters by infrared spectroscopy with long-path cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C23H30O6) [pubchemlite.lcsb.uni.lu]

- 11. UV-Vis Spectrum of Prednisone | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Dehydrocortisol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocortisol acetate, a synthetic derivative of hydrocortisone, is a corticosteroid of significant interest in pharmaceutical research and development.[1] As an acetylated form of 6-dehydrocortisol, it belongs to a class of compounds renowned for their anti-inflammatory and immunosuppressive activities.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for formulation development, analytical method design, and ensuring the stability and efficacy of potential therapeutic products. This guide provides a comprehensive overview of the known and extrapolated physicochemical characteristics of this compound, offering insights into the experimental rationale for their determination and practical considerations for its handling and analysis.

Molecular Structure and Identification

This compound, also known by its synonyms Δ6-Cortisol Acetate and (11β)-21-(Acetyloxy)-11,17-dihydroxy-pregna-4,6-diene-3,20-dione, possesses a steroidal backbone with key functional groups that dictate its chemical behavior.[2][3] The presence of a conjugated system of double bonds in the A and B rings is a distinguishing feature compared to hydrocortisone acetate.

| Identifier | Value | Source |

| CAS Number | 21940-45-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C23H30O6 | [1][2][3][4] |

| Molecular Weight | 402.48 g/mol | [1][2] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound rely on a suite of spectroscopic and chromatographic techniques. While full spectral data is often proprietary to suppliers, the expected analytical profile can be inferred from the molecular structure and data on related compounds. Commercial suppliers typically provide a Certificate of Analysis (CoA) with characterization data including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA).[2]

UV-Visible Spectroscopy: The conjugated diene system in this compound is expected to result in a characteristic UV absorbance maximum. For the closely related hydrocortisone acetate, the λmax is observed around 240-242 nm in ethanol or methanol.[10][11] A similar absorption profile is anticipated for this compound, which is a critical parameter for its quantification using UV-based detection in HPLC. The determination of the λmax is a foundational step in developing spectrophotometric and chromatographic assays.[12]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups: hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the ketone and ester groups, and C=C stretching from the alkene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. The proton NMR spectrum would provide information on the chemical environment of each proton, while the carbon NMR would identify all the unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The predicted monoisotopic mass is 402.20422 Da.[13]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of this compound and for its quantification in various matrices.[14] Isocratic elution with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer on a C18 column is a common starting point for method development.[14]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. Due to the limited publicly available experimental data for this compound, some properties are extrapolated from its close structural analog, hydrocortisone acetate.

| Property | Value (this compound) | Value (Hydrocortisone Acetate - for comparison) | Source (Hydrocortisone Acetate) |

| Melting Point | Not available | ~223 °C (with decomposition) | [10] |

| pKa | Not available | 12.42 ± 0.70 (Predicted) | [10][11] |

| LogP | Not available | 2.190 | [10] |

| Solubility | Soluble in Dichloromethane, Methanol, Acetonitrile | Practically insoluble in water; slightly soluble in ethanol and methylene chloride. | [1][5],[10][11] |

| Appearance | White to Off-White Solid (Inferred) | White to Off-White Crystalline Powder | [10][11] |

Melting Point

The melting point is a critical indicator of purity. For hydrocortisone acetate, the melting point is reported to be around 223 °C with decomposition.[10] The introduction of an additional double bond in this compound may slightly alter the crystal lattice energy and thus the melting point. Differential Scanning Calorimetry (DSC) is the standard technique for the precise determination of the melting point and to investigate potential polymorphism.

pKa

The predicted pKa of hydrocortisone acetate is 12.42, indicating it is a very weak acid.[10][11] This is likely attributable to the hydroxyl groups. The pKa of this compound is expected to be in a similar range. Knowledge of the pKa is essential for developing formulations and understanding the pH-dependent solubility and stability of the compound. Potentiometric titration or UV-spectrophotometry are common methods for experimental pKa determination.

LogP

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. The LogP of 2.190 for hydrocortisone acetate suggests it is a moderately lipophilic molecule.[10] This property influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method followed by quantification of the compound in both the octanol and water phases is the traditional method for LogP determination.

Solubility

Qualitative data indicates that this compound is soluble in organic solvents such as dichloromethane, methanol, and acetonitrile.[1][5] Similar to other corticosteroids, it is expected to be practically insoluble in water.[10][11] The aqueous insolubility of steroids presents a significant challenge in formulation development, often necessitating the use of co-solvents or other solubilization techniques.[15]

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a sparingly soluble compound like this compound.

Caption: A generalized workflow for determining the thermodynamic solubility of this compound.

Stability

Corticosteroids can be susceptible to degradation under various conditions, which can impact their potency and safety.[16][17][18][19] The stability of this compound should be thoroughly investigated under conditions relevant to its manufacturing, storage, and administration.

Hydrolytic Stability: The ester linkage in this compound is a potential site for hydrolysis, especially at non-neutral pH. Stability studies in aqueous solutions at different pH values and temperatures are crucial to determine its degradation kinetics.[20]

Photostability: Exposure to light can cause degradation of corticosteroids.[10] Photostability testing, as per ICH guidelines, should be conducted to assess the impact of light on the molecule.

Thermal Stability: As indicated by the melting point with decomposition for hydrocortisone acetate, elevated temperatures can lead to degradation.[10] Thermogravimetric analysis (TGA) can provide quantitative data on thermal stability.

The following diagram outlines a general protocol for assessing the stability of this compound.

Caption: A flowchart illustrating the key stages of a stability testing program for this compound.

Conclusion

This technical guide has synthesized the available and inferred physicochemical properties of this compound. While direct experimental data for some parameters remains elusive, a strong predictive foundation can be built upon the well-characterized analog, hydrocortisone acetate. For drug development professionals, the information presented herein underscores the importance of rigorous experimental determination of these properties to ensure the development of a safe, stable, and effective pharmaceutical product. The outlined experimental workflows provide a roadmap for the systematic characterization of this promising corticosteroid.

References

- Isaksson, M., Gruvberger, B., & Bruze, M. (2000). Stability of corticosteroid patch test preparations.

- Polettini, A., Montagna, M., & Hogendoorn, E. A. (2000). Comparison of the analysis of corticosteroids using different techniques.

- de Vries, R., van der Meijden, M., & Heijboer, A. C. (2024). Stability of steroid hormones in dried blood spots (DBS).

- Isaksson, M., Gruvberger, B., & Bruze, M. (2000).

- Al-Habet, S. M. H., & Rogers, H. J. (1989). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scirp.org.

-

ResearchGate. (n.d.). Solid-state stability and kinetic study of three glucocorticoid hormones: prednisolone, prednisone and cortisone | Request PDF. Retrieved from [Link]

- Gineys, N., Giroud, B., & Vulliet, E. (2010). Analytical method for the determination of trace levels of steroid hormones and corticosteroids in soil, based on PLE/SPE/LC-MS/MS. Analytical and Bioanalytical Chemistry, 397(6), 2295-2302.

-

SID. (n.d.). Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Solubility test of sex steroid hormones in solvent medium (Dimethyl.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Hydrocortisone-impurities. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C23H30O6). Retrieved from [Link]

-

SynZeal. (n.d.). This compound | 21940-45-4. Retrieved from [Link]

- The Japanese Pharmacopoeia. (n.d.).

- Lee, Y.-H. (n.d.).

- Adams, P. S., & Cripps, A. (1980). THE STABILITY OF HYDROCORTISONE-21-ACETATE IN AQUEOUS SOLUTION. Journal of Pharmacy and Pharmacology, 32(1), 844-845.

- uv spectrophotometry aided multivariate calibr

- Japanese Pharmacopoeia. (n.d.).

-

PubChem. (n.d.). Hydrocortisone acetate-d2. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. This compound | CAS No- 21940-45-4 [chemicea.com]

- 7. thepurechem.com [thepurechem.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | 21940-45-4 | SynZeal [synzeal.com]

- 10. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]

- 11. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]

- 12. ijbpas.com [ijbpas.com]

- 13. PubChemLite - this compound (C23H30O6) [pubchemlite.lcsb.uni.lu]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of 6-Dehydrocortisol Acetate

This guide provides a comprehensive technical overview of the biological activity of 6-Dehydrocortisol Acetate, a synthetic corticosteroid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a foundational understanding of the compound's mechanism of action, methodologies for its characterization, and insights into its potential therapeutic profile. We will explore the causality behind experimental design, emphasizing the development of self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Corticosteroid Landscape and the Place of this compound

Glucocorticoids are a cornerstone of therapy for a vast array of inflammatory and autoimmune diseases.[1] Their potent ability to suppress the immune system and resolve inflammation is mediated primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that governs the expression of a multitude of genes.[2][3] The archetypal glucocorticoid, cortisol (hydrocortisone), has been structurally modified over decades to enhance potency and refine therapeutic profiles.

This compound (CAS: 21940-45-4), also known as Δ6-Cortisol Acetate, is an acetylated derivative of 6-Dehydrocortisol and a structural analog of hydrocortisone acetate.[4][5] The key structural modification is the introduction of a double bond between carbons 6 and 7 of the steroid B-ring. This modification, while seemingly minor, can have profound effects on the molecule's three-dimensional conformation, its interaction with the GR, and its subsequent metabolic stability and biological activity. This guide outlines a systematic approach to fully characterize the biological activity of this compound, from receptor engagement to in vivo efficacy and potential metabolic liabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21940-45-4 | [4][5] |

| Molecular Formula | C23H30O6 | [4][5] |

| Molecular Weight | 402.48 g/mol | [4][5] |

| Synonyms | Δ6-Cortisol Acetate, Δ6-Hydrocortisone Acetate, (11β)-21-(Acetyloxy)-11,17-dihydroxy-pregna-4,6-diene-3,20-dione | [4][6] |

| Class | Substituted Corticosteroid | [4] |

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The biological effects of this compound are predicated on its interaction with the glucocorticoid receptor. Understanding this pathway is critical to interpreting all subsequent experimental data. In its inactive state, the GR resides in the cytoplasm within a multiprotein chaperone complex.[7]

Upon entering the cell, a lipophilic steroid ligand like this compound binds to the GR's ligand-binding domain. This event triggers a conformational change, leading to the dissociation of the chaperone proteins and the exposure of the receptor's nuclear localization signals.[8] The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex forms homodimers and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][9] This typically leads to the increased transcription of anti-inflammatory proteins, such as Glucocorticoid-Induced Leucine Zipper (GILZ) and Lipocortin-1 (Annexin-1).[9][10] This mechanism is also associated with many of the metabolic side effects of glucocorticoids.[7]

-

Transrepression: The GR monomer can interfere with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[7][8] By tethering to these factors, the GR prevents them from activating the transcription of cytokines, chemokines, and adhesion molecules, thereby "turning off" the inflammatory cascade.[8]

Part 1: In Vitro Characterization of Biological Activity

A tiered, systematic in vitro evaluation is essential to build a comprehensive profile of this compound's activity. The following protocols are designed not only to generate data but also to provide a self-validating framework through the use of appropriate positive and negative controls.

Glucocorticoid Receptor Binding Affinity

Causality: The foundational event for any GR-mediated activity is direct binding to the receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. By determining the dissociation constant (Kd), we can measure the affinity of this compound for the GR and compare it directly to endogenous cortisol and potent synthetic glucocorticoids like dexamethasone. A lower Kd value signifies higher binding affinity.

Experimental Protocol: Competitive GR Binding Assay

-

Preparation: Utilize a commercially available kit containing recombinant human GR and a [3H]-dexamethasone radioligand.

-

Competition Setup: In a 96-well plate, incubate a constant concentration of recombinant GR and [3H]-dexamethasone with serially diluted concentrations of unlabeled competitor: this compound, hydrocortisone (positive control), or vehicle (negative control).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate bound from free radioligand using a dextran-coated charcoal method or a filter-based system.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki (an estimate of the Kd) using the Cheng-Prusoff equation.

Table 2: Hypothetical GR Binding Affinity Data

| Compound | Ki (nM) | Relative Binding Affinity (vs. Hydrocortisone) |

| Hydrocortisone | 10.5 | 1.0x |

| Dexamethasone | 1.2 | 8.8x |

| This compound | 4.8 | 2.2x |

This hypothetical data suggests that the 6-dehydro modification enhances binding affinity relative to hydrocortisone.

GR-Mediated Gene Regulation: Transactivation and Transrepression

Causality: Binding to the GR is necessary but not sufficient to define a compound's activity. The ultimate biological effect depends on how the ligand-GR complex modulates gene expression. Dual luciferase reporter assays are a powerful tool to dissect the transactivation and transrepression capabilities of a compound. This is critical because an ideal therapeutic might exhibit potent transrepression (anti-inflammatory effects) with minimal transactivation (metabolic side effects).[7]

Experimental Protocol: Dual Luciferase Reporter Assay

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., A549 lung epithelial cells) known to have a functional GR pathway. Co-transfect cells with:

-

For Transactivation: A plasmid containing a Firefly luciferase gene under the control of a GRE-containing promoter.

-

For Transrepression: A plasmid containing a Firefly luciferase gene under the control of an NF-κB-responsive promoter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment:

-

Transactivation Assay: Treat transfected cells with serial dilutions of this compound or control compounds.

-

Transrepression Assay: Pre-treat transfected cells with serial dilutions of the compounds, followed by stimulation with an inflammatory agent like TNFα (10 ng/mL) to activate the NF-κB pathway.[7]

-

-

Lysis & Measurement: After a suitable incubation period (e.g., 6-24 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity.

-

Transactivation: Plot normalized activity vs. log concentration to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximal effect).

-

Transrepression: Plot normalized activity vs. log concentration to determine the IC50 (concentration for 50% inhibition of TNFα-induced activity).

-

Table 3: Hypothetical Gene Regulation Potency & Efficacy

| Compound | Transactivation (GRE-Luc) EC50 (nM) | Transrepression (NF-κB-Luc) IC50 (nM) |

| Dexamethasone | 0.8 | 1.5 |

| This compound | 2.5 | 3.1 |

This hypothetical data shows the compound is a potent agonist for both pathways, with potency slightly lower than dexamethasone.

Confirmation in a Primary Human Cell System

Causality: While reporter assays in cell lines are excellent for mechanistic studies, it is crucial to confirm the activity on endogenous genes in a more physiologically relevant system. Peripheral blood mononuclear cells (PBMCs) are an ideal choice as they are primary human cells and a key target of anti-inflammatory therapies.[10][11] We will measure the upregulation of the GR-responsive gene GILZ and the repression of the pro-inflammatory cytokine Interleukin-2 (IL-2).[10]

Experimental Protocol: RT-qPCR in Human PBMCs

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture & Treatment: Culture PBMCs and treat with serial dilutions of this compound or dexamethasone. For IL-2 repression, co-treat with a T-cell activator (e.g., anti-CD3/CD28 beads) to induce IL-2 expression.[11]

-

Incubation: Incubate cells for an appropriate time to allow for changes in mRNA expression (e.g., 4-6 hours).

-

RNA Extraction & cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

-

Quantitative PCR (qPCR): Perform qPCR using validated primers for GILZ, IL-2, and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. Plot the fold change (for GILZ) or percent inhibition (for IL-2) against drug concentration to determine EC50 and IC50 values.

Part 2: Elucidating the In Vivo Biological Profile

Positive in vitro results provide the justification for advancing to more complex and resource-intensive in vivo models. These studies aim to understand the compound's behavior in a whole organism, assessing its efficacy, pharmacokinetics, and potential for adverse effects.

Anti-inflammatory Efficacy in a Murine Model of Acute Inflammation

Causality: To determine if the in vitro anti-inflammatory activity translates into in vivo efficacy, a well-established animal model is required. The carrageenan-induced paw edema model in mice or rats is a classic, robust, and reproducible assay for screening anti-inflammatory compounds. It mimics the cardinal signs of acute inflammation (edema, erythema).

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimation: Acclimate male C57BL/6 mice to the facility for at least one week.

-

Compound Administration: Administer this compound, dexamethasone (positive control), or vehicle (e.g., 0.5% carboxymethylcellulose) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of λ-carrageenan in saline into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement of Edema: Measure the paw volume (plethysmometry) or thickness (calipers) immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the percent increase in paw volume over baseline for each animal. Compare the paw volume in treated groups to the vehicle control group to determine the percent inhibition of edema at each time point. Calculate an ED50 (effective dose for 50% inhibition) at the time of peak inflammation (typically 4-6 hours).

Preliminary Metabolic Side-Effect Profiling

Causality: A major limitation of long-term glucocorticoid therapy is the development of metabolic side effects, including hyperglycemia, weight gain, and hepatic steatosis.[12] These effects are largely driven by GR transactivation in metabolic tissues like the liver.[13] A sub-chronic dosing study can provide an early indication of a compound's metabolic liability.

Experimental Protocol: 7-Day Sub-chronic Dosing Study

-

Animal Model: Use healthy C57BL/6 mice.

-

Dosing: Administer this compound or vehicle daily for 7 days at a dose demonstrated to be efficacious in the paw edema model.

-

Monitoring: Monitor body weight daily. Measure fasting blood glucose on Day 0 (baseline) and Day 8 (terminal).

-

Necropsy: On Day 8, euthanize the animals and collect terminal blood samples and tissues (liver, adrenal glands, thymus).

-

Analysis:

-

Body and Organ Weights: Compare final body weight, liver weight, and the weights of glucocorticoid-sensitive organs (adrenal glands and thymus, which atrophy with exogenous steroid administration).

-

Blood Glucose: Compare the change in fasting blood glucose between treated and control groups.

-

Hepatic Gene Expression: Extract RNA from the liver and use RT-qPCR to measure the expression of key GR-regulated metabolic genes (e.g., PEPCK, G6Pase).

-

Table 4: Hypothetical 7-Day Metabolic Study Endpoints

| Parameter | Vehicle Control | This compound (10 mg/kg) |

| Body Weight Change (%) | +2.5% | +1.8% |

| Fasting Blood Glucose (mg/dL) | 110 ± 8 | 145 ± 15 |